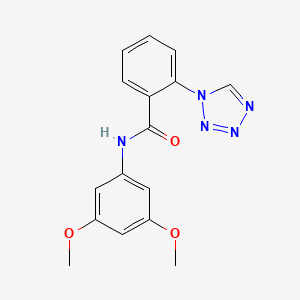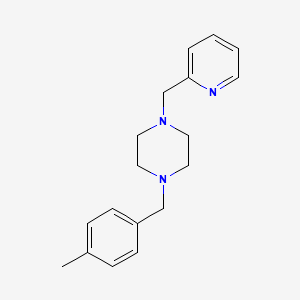![molecular formula C17H19NO4 B5743929 4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B5743929.png)
4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to a furan ring through an amide bond The presence of the tert-butyl and methyl groups on the furan ring adds steric hindrance, which can influence the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of substituents: The tert-butyl and methyl groups are introduced onto the furan ring through alkylation reactions.
Amide bond formation: The furan ring is then coupled with 4-aminobenzoic acid through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide bond can be reduced to form amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide bond and aromatic moieties allow it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Lacks the furan ring and tert-butyl group, making it less sterically hindered.
5-Tert-butyl-3-methylfuran-2-carboxylic acid: Lacks the benzoic acid moiety, affecting its reactivity and applications.
N-(4-Carboxyphenyl)furan-2-carboxamide: Similar structure but without the tert-butyl and methyl groups on the furan ring.
Uniqueness
4-[(5-Tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid is unique due to the combination of its furan ring with tert-butyl and methyl substituents, along with the benzoic acid moiety
Propiedades
IUPAC Name |
4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-10-9-13(17(2,3)4)22-14(10)15(19)18-12-7-5-11(6-8-12)16(20)21/h5-9H,1-4H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEJLNDMFABYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-CYANO-2-THIENYL)-2-{[4-METHYL-5-(2-METHYL-3-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5743847.png)
![N-{[2-hydroxy-5-(propan-2-yl)phenyl]carbamothioyl}-3,5-dimethylbenzamide](/img/structure/B5743858.png)
![ethyl [(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5743859.png)


![[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5743870.png)
![4-[3-[(E)-N'-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B5743873.png)

![3-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5743883.png)
![3-[BENZYL(METHYL)AMINO]-N~1~-(3-CHLORO-2-METHYLPHENYL)PROPANAMIDE](/img/structure/B5743896.png)

![N'-{[2-(3-methoxyphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5743922.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5743942.png)
![Methyl 2-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B5743950.png)
